molecular formula C10H11N3OS B5448376 2-(Cyanomethylsulfanyl)-4,6-dimethylpyridine-3-carboxamide

2-(Cyanomethylsulfanyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B5448376
M. Wt: 221.28 g/mol
InChI Key: ZAFQJUZRHVAIHC-UHFFFAOYSA-N
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Description

2-(Cyanomethylsulfanyl)-4,6-dimethylpyridine-3-carboxamide is a chemical compound with a unique structure that includes a pyridine ring substituted with cyanomethylsulfanyl and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethylsulfanyl)-4,6-dimethylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyanomethylsulfanyl group through nucleophilic substitution reactions. The carboxamide group is then introduced via amidation reactions under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Cyanomethylsulfanyl)-4,6-dimethylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Cyanomethylsulfanyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The cyanomethylsulfanyl group can interact with enzymes or receptors, altering their activity. The carboxamide group may also play a role in binding to biological molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

  • 2-(Methylsulfanyl)-4,6-dimethylpyridine-3-carboxamide
  • 2-(Ethylsulfanyl)-4,6-dimethylpyridine-3-carboxamide
  • 2-(Cyanomethylsulfanyl)-4-methylpyridine-3-carboxamide

Comparison: Compared to these similar compounds, 2-(Cyanomethylsulfanyl)-4,6-dimethylpyridine-3-carboxamide is unique due to the presence of both the cyanomethylsulfanyl and carboxamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-6-5-7(2)13-10(15-4-3-11)8(6)9(12)14/h5H,4H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFQJUZRHVAIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)SCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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